molecular formula C9H7ClF3NO3S B8325322 3-Methyl-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride

3-Methyl-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No.: B8325322
M. Wt: 301.67 g/mol
InChI Key: WJDSLFCXCFXWEQ-UHFFFAOYSA-N
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Description

3-Methyl-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H7ClF3NO3S and its molecular weight is 301.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7ClF3NO3S

Molecular Weight

301.67 g/mol

IUPAC Name

3-methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride

InChI

InChI=1S/C9H7ClF3NO3S/c1-5-4-6(18(10,16)17)2-3-7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

WJDSLFCXCFXWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

16.43 mL (5.00 equiv.) Chlorosulfonic acid was cooled in an aceton/ice-bath and 10.00 g 2,2,2-trifluoro-N-o-tolyl-acetamide was added in three portions, keeping the reaction mixture temperature below 5° C. The ice-bath was removed, the pale yellow mixture was allowed to warm to room temperature and then heated on an oil bath of 70° C. for 5.5 hours. The oil bath was removed and at about 30-35° C. the brown mixture was poured very carefully into a beaker with ice (exotermic, copious amounts of HCl evolve), giving a thick, gummy and very sticky precipitate. The mixture was extracted three times with DCM and the combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated onto silica. Purification with flash chromatography (EtOAc/PA 1:9→1:4) yielded 10.3 g (69%) of a white solid. 1H NMR (400 MHz, CDCl3) δ 2.46 (s, 3H), 7.90 (br.s., 1H), 7.94 (s, 1H), 7.98 (dd, J=8.6, 2.15 Hz, 1H), 8.35 (d, J=8.6 Hz, 1H).
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16.43 mL
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10 g
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Yield
69%

Synthesis routes and methods III

Procedure details

Synthesized according to general procedure 69. A mixture of 2,2,2-trifluoro-N-o-tolylacetamide (6.3 gm, 31 mmol) and chlorosulfonic acid (10.3 mL, 155 mmol) was heated at 155° C. for 15 min. After cooling to RT, the mixture was poured into ice water and extracted with EtOAc. The organic layer was concentrated and purified via silica gel chromatography using 0-25% EtOAc in hexanes gave 3-methyl-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride (7.8 g, 85%). 1H NMR (400 MHz, DMSO-d6) δ 11.01 (s, 1H), 7.53 (d, J=1.3 Hz, 1H), 7.46 (dd, J=8.1, 1.8 Hz, 1H), 7.21 (dd, J=8.1, 2.9 Hz, 1H), 2.18 (s, 3H).
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6.3 g
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10.3 mL
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Name
ice water
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0 (± 1) mol
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